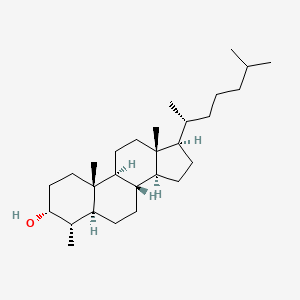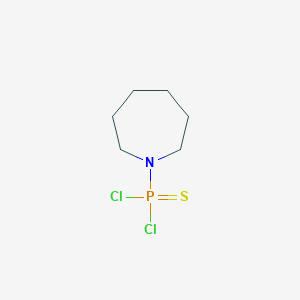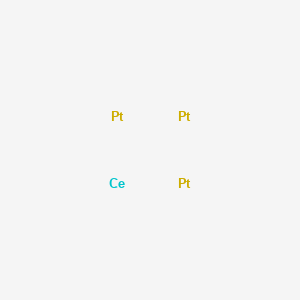
Cerium;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and platinum compounds are of significant interest in various fields due to their unique properties and applications. Cerium, a rare-earth metal, is known for its ability to switch between oxidation states, making it valuable in catalysis and other chemical processes. Platinum, a noble metal, is renowned for its catalytic properties and resistance to corrosion. When combined, cerium and platinum form compounds that exhibit enhanced catalytic activities, making them useful in a range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium-platinum compounds can be synthesized using various methods. One common approach involves the use of cerium oxide (CeO₂) and platinum nanoparticles. The synthesis can be carried out through microwave synthesis, reduction with hydrogen, or reduction with sodium borohydride (NaBH₄) . These methods allow for the formation of cerium oxide-platinum nanocatalysts with high surface areas and enhanced catalytic properties.
Industrial Production Methods
In industrial settings, cerium-platinum compounds are often produced through wet impregnation techniques. This involves the impregnation of cerium oxide supports with platinum precursors, followed by drying and calcination under controlled conditions . This method ensures the uniform distribution of platinum on the cerium oxide surface, resulting in highly active catalytic materials.
Analyse Chemischer Reaktionen
Types of Reactions
Cerium-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and hydrogenation. The redox properties of cerium allow it to switch between Ce³⁺ and Ce⁴⁺ states, facilitating oxygen storage and release during catalytic processes . Platinum, on the other hand, enhances the catalytic activity by providing active sites for reactions.
Common Reagents and Conditions
Common reagents used in reactions involving cerium-platinum compounds include hydrogen, oxygen, and various organic molecules. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic performance .
Major Products Formed
The major products formed from reactions involving cerium-platinum compounds depend on the specific reaction conditions and substrates used. For example, in methanol oxidation, the primary products are carbon dioxide and water .
Wissenschaftliche Forschungsanwendungen
Cerium-platinum compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium Oxide (CeO₂): Known for its redox properties and used in various catalytic applications.
Platinum Nanoparticles: Widely used as catalysts due to their high surface area and catalytic activity.
Cerium-Platinum Alloys: These alloys exhibit unique properties that combine the advantages of both cerium and platinum.
Uniqueness
Cerium-platinum compounds are unique due to their enhanced catalytic properties resulting from the synergistic interaction between cerium and platinum. This combination allows for improved oxygen storage and release, making these compounds highly effective in various catalytic processes .
Eigenschaften
CAS-Nummer |
12014-80-1 |
|---|---|
Molekularformel |
CePt3 |
Molekulargewicht |
725.4 g/mol |
IUPAC-Name |
cerium;platinum |
InChI |
InChI=1S/Ce.3Pt |
InChI-Schlüssel |
RGFDERCUHJLGRF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ce].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
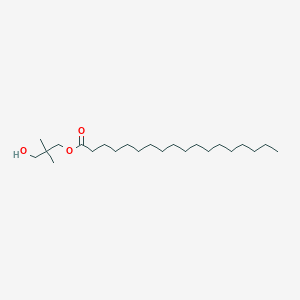
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

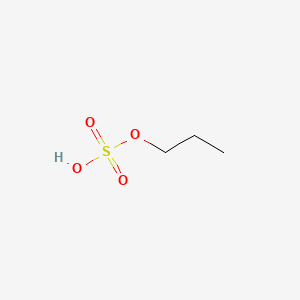
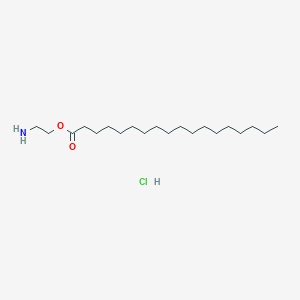
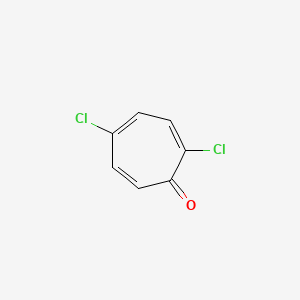
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

